N,N-Dimethyldaunomycin
Description
Properties
Molecular Formula |
C29H33NO10 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
9-acetyl-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)9-19(39-12)40-18-11-29(37,13(2)31)10-15-21(18)28(36)23-22(26(15)34)25(33)14-7-6-8-17(38-5)20(14)27(23)35/h6-8,12,16,18-19,24,32,34,36-37H,9-11H2,1-5H3 |
InChI Key |
MNZPHZWBCGOICS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |
Synonyms |
N,N-dimethyldaunomycin N,N-dimethyldaunorubicin N,N-dimethyldaunorubicin hydrochloride |
Origin of Product |
United States |
Chemical Synthesis Methodologies and Biosynthetic Pathways of N,n Dimethyldaunomycin
Established Chemical Synthesis Routes for N,N-Dimethyldaunomycin
While biosynthesis is often explored for producing this compound, chemical synthesis provides a direct and controlled route to this and related analogues. nih.gov A general strategy for synthesizing a variety of doxorubicin (B1662922) analogues, including N,N-dimethylated forms, involves the strategic use of protecting groups and stereoselective glycosylation reactions. acs.orgnih.gov
A common approach begins with the development of appropriately protected 2,3,6-dideoxy-3-amino glycosyl donors. acs.org These donors are equipped with a suitable anomeric leaving group, such as an alkynylbenzoate, to facilitate the subsequent coupling reaction. acs.orgresearchgate.net The amino group of the sugar is often masked with a protecting group like an allyloxycarbamate (Alloc). acs.org
The key step in the synthesis is the glycosylation reaction, where the protected sugar donor is coupled with a protected aglycone acceptor, such as the doxorubicin aglycone. acs.orgresearchgate.net Gold(I)-catalyzed glycosylation has proven effective for creating the necessary α-fucosidic linkage characteristic of these anthracyclines. acs.orgacs.org This method often proceeds with high stereoselectivity, yielding the desired axial α-linkage. acs.orgnih.govresearchgate.net Following the successful coupling, a series of deprotection steps are carried out to remove the protecting groups from the sugar and aglycone moieties, ultimately yielding the final N,N-dimethylated product. universiteitleiden.nl This synthetic approach allows for the creation of a focused library of doxorubicin diastereomers, enabling detailed studies of their structure-activity relationships. acs.orgnih.gov A total chemical synthesis for a related analogue, 4-demethoxy-10,10-dimethyldaunomycin, has also been reported, starting from 5,8-dimethoxy-2-tetralone over nine steps. nih.gov
Biosynthetic Origin and Pathways in Microorganisms
The biosynthesis of this compound is not known to occur naturally as a final product. However, its components, particularly the N,N-dimethylated amino sugar L-rhodosamine, are found in other natural anthracyclines. nih.gov Scientists have leveraged this knowledge to engineer microorganisms for its production.
Role of Streptomyces Peucetius in Anthracycline Biosynthesis
Streptomyces peucetius is a soil-dwelling actinobacterium renowned for its production of the potent anticancer agents daunorubicin (B1662515) and doxorubicin. nih.govfrontiersin.org The biosynthetic pathway for these compounds is complex, involving a type II polyketide synthase that assembles the tetracyclic aglycone from precursor units like propionyl-CoA and malonyl-CoA. psu.edu Separately, a pathway synthesizes the activated deoxyamino sugar, dTDP-L-daunosamine. nih.govpsu.edu A crucial glycosylation step, catalyzed by a glycosyltransferase, attaches the daunosamine (B1196630) moiety to the aglycone (ε-rhodomycinone). nih.govpsu.edu This is followed by several tailoring reactions, including methylation and hydroxylation, to yield the final products. nih.gov The well-characterized genetic and enzymatic machinery of S. peucetius makes it an ideal host for metabolic engineering aimed at producing novel anthracycline derivatives. nih.govnih.gov
Enzymatic Steps in N,N-Dimethylation of Amino Sugars
The key structural difference between daunorubicin and this compound is the N,N-dimethylation of the sugar moiety, converting L-daunosamine to L-rhodosamine. This conversion is a critical step in the biosynthesis of other anthracyclines like aclarubicin (B47562) and rhodomycin (B1170733) B. nih.gov The enzymatic synthesis of the activated form, TDP-L-rhodosamine, from TDP-L-daunosamine is catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. nih.govfrontiersin.org
In the biosynthetic pathway of aclarubicin in Streptomyces galilaeus, two specific N-methyltransferases, AclP and AknX2, are required for the complete N,N-dimethylation of TDP-L-daunosamine. nih.govfrontiersin.org It is believed that one enzyme catalyzes the first methylation step, and the second performs the subsequent methylation to yield the dimethylated sugar. nih.gov Similarly, in nogalamycin (B1679386) biosynthesis, the enzymes SnogA and SnogX are capable of this dimethylation. acs.org The synthesis of TDP-L-rhodosamine has been successfully achieved in vitro using a cascade of seven enzymes, demonstrating the feasibility of this enzymatic transformation. acs.orgacs.orgescholarship.org
Metabolic Engineering Strategies for Enhanced Biosynthesis
To achieve a sustainable and efficient production process for this compound, biosynthesis presents a compelling alternative to chemical synthesis. nih.gov Researchers have successfully engineered the doxorubicin-producing S. peucetius to generate this novel compound. nih.govnih.gov
Gene Introduction and Expression for N,N-Dimethylated Anthracyclines
The core strategy to produce this compound in S. peucetius involves modifying its native doxorubicin pathway in three key stages:
N,N-dimethylation of the amino sugar : This is achieved by introducing the genes encoding the necessary N-methyltransferases. nih.govfrontiersin.org Specifically, the genes aclP and aknX2 from the aclarubicin biosynthetic gene cluster of S. galilaeus have been introduced into S. peucetius. nih.govnih.gov
Glycosylation with the modified sugar : Attaching the newly formed L-rhodosamine to the aglycone.
Downstream tailoring : Ensuring the subsequent enzymatic modifications occur on the new molecule. nih.govresearchgate.net
LC-MS/MS analysis of the engineered strains confirmed that the introduced methyltransferases efficiently produced dimethylated sugars, which were then successfully incorporated into the anthracycline biosynthetic pathway to produce this compound. nih.govnih.gov However, the final tailoring steps, particularly the C-14 hydroxylation by the cytochrome P450 monooxygenase DoxA to convert this compound to N,N-Dimethyldoxorubicin, showed limited efficiency, likely due to a low affinity of DoxA for the dimethylated substrate. nih.govnih.gov
Glycosyltransferase Engineering for Analog Production
A significant challenge in engineering the pathway is ensuring the glycosyltransferase (GT) can efficiently use the new sugar substrate (TDP-L-rhodosamine) and attach it to the aglycone (ε-rhodomycinone). nih.gov Glycosyltransferases are often promiscuous enzymes capable of accepting various substrates. nih.govfrontiersin.org While the native GT in S. peucetius, DnrS, might accept rhodosamine, it could also favor its native substrate, daunosamine, leading to a mixture of products. frontiersin.org
To overcome this and direct the pathway more efficiently toward the desired product, researchers have replaced the native glycosyltransferase gene dnrS. nih.govnih.gov In one successful approach, dnrS was replaced with the genes for the aclarubicin glycosyltransferases, aknS and aknT, from S. galilaeus. nih.govnih.gov The AknS/AknT pair is known to catalyze the glycosylation of aklavinone (B1666741) with rhodosamine. nih.govresearchgate.net This replacement successfully directed the pathway toward glycosylation with rhodosamine, leading to the production of this compound and completely abolishing the production of the native daunorubicin. nih.gov
Data Tables
Table 1: Key Genes and Enzymes in this compound Biosynthesis This table outlines the genes and corresponding enzymes introduced or replaced in S. peucetius to facilitate the production of this compound.
| Gene(s) | Enzyme(s) | Origin Organism | Function in Engineered Pathway |
| aclP, aknX2 | AclP, AknX2 (N-methyltransferases) | Streptomyces galilaeus | Catalyze the N,N-dimethylation of TDP-L-daunosamine to TDP-L-rhodosamine. nih.govnih.govfrontiersin.org |
| aknS, aknT | AknS, AknT (Glycosyltransferase pair) | Streptomyces galilaeus | Replace native DnrS to glycosylate ε-rhodomycinone with TDP-L-rhodosamine. nih.govnih.gov |
| rdmC | RdmC (Methylesterase) | Rhodomycin biosynthetic pathway | Introduced as part of the engineering strategy. nih.govnih.gov |
| doxA | DoxA (Cytochrome P450 monooxygenase) | Streptomyces peucetius | Native enzyme responsible for final tailoring steps; shows limited activity on N,N-dimethylated substrates. nih.govnih.gov |
Challenges and Optimization in Biosynthetic Production
The biosynthetic production of this compound presents a promising alternative to chemical synthesis, offering potential for a more sustainable and efficient manufacturing process. nih.gov However, the metabolic engineering of microbial hosts for this purpose is not without its obstacles. Researchers have identified several key challenges and have developed innovative optimization strategies to overcome them, primarily through the genetic modification of the doxorubicin-producing bacterium, Streptomyces peucetius. nih.govfrontiersin.orgnih.gov
A primary challenge in the biosynthesis of this compound lies in the inherent metabolic capabilities of S. peucetius. This bacterium, while a natural producer of daunorubicin and doxorubicin, does not naturally synthesize the N,N-dimethylated amino sugar, L-rhodosamine, which is a crucial structural component of this compound. nih.gov The native biosynthetic pathway in S. peucetius produces TDP-L-daunosamine. frontiersin.org Therefore, the initial and most critical step involves engineering the host to produce TDP-L-rhodosamine. nih.govfrontiersin.org
Another significant hurdle emerges during the downstream tailoring steps of the biosynthetic pathway. nih.govnih.gov The cytochrome P450 monooxygenase, DoxA, an enzyme responsible for the conversion of daunorubicin to doxorubicin, exhibits limited efficacy with N,N-dimethylated substrates. nih.govx-mol.comresearchgate.net This low affinity of DoxA for the modified substrate results in low production titers of this compound. nih.govresearchgate.net
Furthermore, the native glycosyltransferase, DnrS, in S. peucetius is adapted to utilize TDP-L-daunosamine and must be replaced with an enzyme capable of efficiently incorporating the novel N,N-dimethylated sugar into the anthracycline structure. nih.govnih.gov
To address these challenges, researchers have employed a multi-faceted metabolic engineering approach. A key optimization strategy involves the heterologous expression of genes from other Streptomyces species. nih.gov Specifically, genes from the aclarubicin biosynthetic pathway of Streptomyces galilaeus and the rhodomycin pathway of Streptomyces purpurascens have been introduced into S. peucetius. nih.govnih.gov
The table below outlines the specific challenges and the corresponding optimization strategies employed in the biosynthetic production of this compound.
| Challenge | Optimization Strategy | Genetic Modification Details | Outcome |
| Inability of S. peucetius to produce L-rhodosamine | Introduction of genes for N,N-dimethylation of the amino sugar. nih.govfrontiersin.org | Heterologous expression of N-methyltransferase genes, AclP and AknX2, from the aclarubicin biosynthetic pathway of S. galilaeus. nih.govnih.gov | Successful production of the N,N-dimethylated sugar, L-rhodosamine. nih.govnih.gov |
| Inefficient glycosylation with the novel sugar | Replacement of the native glycosyltransferase. nih.govnih.gov | The native glycosyltransferase gene, DnrS, was replaced with genes encoding the aclarubicin glycosyltransferases, AknS and AknT. nih.govnih.gov | Efficient incorporation of L-rhodosamine into the anthracycline backbone. nih.gov |
| Low efficacy of downstream tailoring enzymes | Introduction of a more suitable methylesterase and the need for further enzyme engineering. nih.govnih.gov | Introduction of the methylesterase gene, RdmC, from the rhodomycin biosynthetic pathway. nih.govnih.gov The crucial role of optimizing the DoxA enzyme is highlighted for future work. nih.govnih.gov | Successful production of this compound, albeit at low levels. nih.govresearchgate.net Further optimization of DoxA is required to enhance production titers. nih.gov |
Molecular Mechanisms of Action of N,n Dimethyldaunomycin
DNA Interaction Profiles
The interaction of N,N-Dimethyldaunomycin with DNA is a foundational aspect of its mechanism, characterized by its method of binding and sequence preferences.
Intercalation Mechanisms and Binding Affinity
As a member of the anthracycline class, this compound's primary mode of DNA interaction is through intercalation. ontosight.ai This process involves the insertion of the compound's planar aromatic rings between the base pairs of the DNA double helix. nih.govirb.hr Such an insertion causes structural distortions in the DNA, including unwinding and extension of the DNA chain, which can interfere with the function of DNA-associated proteins like polymerases and topoisomerases. irb.hr
The binding of an intercalating agent to DNA is influenced by several factors, including the structural and electronic complementarity between the drug and the DNA binding site. uah.es The affinity of this binding can be quantified to compare the effectiveness of different compounds. In comparative studies using a PicoGreen displacement assay, which measures the displacement of a fluorescent dye from double-stranded DNA, this compound demonstrated a DNA intercalation affinity that was as effective as its parent compound, daunorubicin (B1662515). nih.gov
Table 1: Comparative DNA Intercalation Efficacy This table summarizes the relative DNA intercalation effectiveness of this compound compared to its parent compound.
| Compound | Relative Intercalation Efficacy | Source |
|---|---|---|
| Daunorubicin | Effective | nih.gov |
| This compound | Equally Effective | nih.gov |
Sequence Selectivity and DNA Adduct Formation
While anthracyclines are known to intercalate into DNA, their interaction is not always uniform across the genome. Some intercalating agents exhibit a preference for specific DNA sequences; for instance, the antibiotic actinomycin (B1170597) D binds with high affinity to GpC (guanine-cytosine) steps. uah.es However, specific data detailing the sequence selectivity of this compound is not extensively characterized in the available literature.
DNA adduct formation is another mechanism through which some compounds covalently bind to DNA. nih.gov This process can be mediated by cellular components like formaldehyde, leading to drug-DNA adducts at specific sequences, such as CpG and CpA dinucleotides for certain acridine (B1665455) derivatives. nih.govresearchgate.net This mechanism is distinct from non-covalent intercalation and is not identified as the primary mode of action for this compound.
Topoisomerase Modulation
A critical target for anthracyclines is the family of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription. nih.gov
Inhibition of Topoisomerase IIα Activity
This compound functions as an inhibitor of Topoisomerase IIα. ontosight.ainih.gov This enzyme is vital for resolving tangled DNA duplexes by creating transient double-strand breaks, passing an intact helix through the break, and then resealing it. plos.org Inhibitors like this compound are classified as "poisons" because they stabilize the transient complex formed between Topoisomerase IIα and DNA, specifically inhibiting the re-ligation step. nih.govplos.orgresearchgate.net This trapping of the enzyme-DNA complex leads to an accumulation of permanent double-strand breaks, which can trigger apoptosis and cell death. nih.govresearchgate.net The inhibition of the alpha-isoform (Topoisomerase IIα) is considered responsible for the desired cytotoxic effect against cancer cells. plos.orgresearchgate.net
Differential Effects on DNA Cleavage vs. Parent Anthracyclines
A significant distinction has emerged between classic anthracyclines and their N,N-dimethylated analogs regarding their effect on DNA integrity. Parent anthracyclines like doxorubicin (B1662922) and daunorubicin are known to induce cell death through two primary mechanisms: the generation of DNA double-strand breaks and the eviction of histones from chromatin. nih.gov
In contrast, recent evidence has shown that N,N-dimethylated anthracyclines exhibit a functional uncoupling of these activities. nih.gov Specifically, the analogue N,N-dimethyldoxorubicin has been identified as a compound that efficiently evicts histones but lacks the ability to form DNA double-strand breaks. nih.gov While direct studies on this compound's cleavage capacity are less common, the findings on its doxorubicin counterpart suggest a similar differential mechanism, where the primary cytotoxic pathway is shifted away from direct DNA damage. This is supported by observations that different anthracyclines possess varied efficiencies in causing DNA strand scission. nih.gov
Chromatin Dynamics and Histone Eviction
Beyond direct DNA interaction and enzyme inhibition, this compound's mechanism involves the significant disruption of chromatin architecture. Eukaryotic DNA is packaged into chromatin, a complex of DNA and histone proteins, which limits access to the genome. nih.govnih.gov
Recent findings highlight histone eviction as a key, and perhaps principal, mechanism for N,N-dimethylated anthracyclines. nih.gov Studies on the closely related N,N-dimethyldoxorubicin show that it acts as a potent histone-evicting agent. nih.gov This process involves the disassembly of nucleosomes—the fundamental units of chromatin—by removing histone proteins (initially H2A/H2B dimers, followed by H3/H4 tetramers) from the DNA. nih.govnih.gov The resulting "chromatin damage" exposes large regions of DNA, which can profoundly disrupt cellular processes. nih.gov This mechanism of inducing histone eviction appears to be a distinct feature of N,N-dimethylated analogs compared to parent anthracyclines, which cause both DNA breaks and histone eviction. nih.gov The increased exposure of promoter DNA following anthracycline-induced nucleosome turnover may be a primary driver of cytotoxicity. nih.gov
Table 2: Differentiated Mechanisms of Anthracycline Analogues This table contrasts the primary molecular actions of parent anthracyclines with their N,N-dimethylated derivatives based on recent findings.
| Compound Type | DNA Double-Strand Break Formation | Histone Eviction | Source |
|---|---|---|---|
| Parent Anthracyclines (e.g., Doxorubicin, Daunorubicin) | Yes | Yes | nih.gov |
| N,N-Dimethylated Anthracyclines (e.g., N,N-Dimethyldoxorubicin) | No | Yes (Exclusive Mechanism) | nih.gov |
Mechanism of Histone Disruption
The interaction between DNA and histone proteins is fundamental to the packaging of the genome into chromatin. Histone proteins can undergo various post-translational modifications that alter chromatin structure, influencing gene expression. abcam.comnih.gov Modifications that weaken the histone-DNA interaction lead to a more open chromatin state known as euchromatin, making DNA accessible for transcription. abcam.com Conversely, interactions that strengthen this bond create a condensed, transcriptionally inactive state called heterochromatin. abcam.com
This compound, an analog of the anthracycline Daunorubicin, exerts its cytotoxic effects primarily through a mechanism known as chromatin damage, which involves the physical eviction of histones from chromatin. nih.govnih.gov This process challenges the long-held belief that the anticancer activity of anthracyclines is solely dependent on their ability to induce DNA damage. researchgate.net The eviction of histones disrupts the normal chromatin architecture at specific locations in the genome. nih.gov This disruption leads to significant alterations in transcription and can interfere with DNA repair processes, ultimately contributing to the compound's cytotoxic effect. researchgate.net This mode of action, centered on chromatin damage via histone eviction, is a key characteristic of N,N-dimethylated anthracyclines. nih.gov
Uncoupling of DNA Damage and Chromatin Damage Activities
Traditional anthracyclines, such as doxorubicin and daunorubicin, exhibit two distinct cellular activities: the induction of DNA double-strand breaks (DSBs) through the poisoning of topoisomerase II, and chromatin damage via histone eviction. nih.govresearchgate.netnih.gov It has been discovered that these two functions can be chemically separated, or "uncoupled." nih.gov
A critical breakthrough in understanding this process came from the chemical modification of the anthracycline's aminosugar moiety. Specifically, the N,N-dimethylation of this sugar, as seen in this compound, results in the loss of DNA damage activity while preserving the capacity for histone eviction. nih.gov While its parent compound, Daunorubicin, causes both DNA and chromatin damage, this compound exclusively induces histone eviction without causing DSBs. nih.govnih.gov Research has shown that this uncoupling does not diminish the compound's anticancer potency; in fact, the histone eviction capacity has proven to be more predictive of cytotoxicity than DNA damaging activity for certain anthracyclines. nih.govnih.gov This suggests that chromatin damage is a major contributor to the cytotoxic mechanism of anthracyclines. nih.govresearchgate.net
Structure Activity Relationships Sar of N,n Dimethyldaunomycin
Impact of N,N-Dimethylation on Molecular Activity
The addition of two methyl groups to the 3'-amino group of the daunosamine (B1196630) sugar in daunorubicin (B1662515) to form N,N-Dimethyldaunomycin is a critical modification that uncouples the dual mechanisms of action often associated with classic anthracyclines nih.govnih.gov. While parent anthracyclines like doxorubicin (B1662922) and daunorubicin typically induce both DNA damage and chromatin disruption, N,N-dimethylated analogues primarily exert their effects through chromatin remodeling nih.govresearchgate.net. This shift in activity is central to the SAR of this compound.
The primary mode of interaction for many anthracyclines with DNA is through intercalation, where the planar tetracyclic ring system inserts between DNA base pairs. Research indicates that N,N-dimethylation of the daunosamine sugar does not necessarily diminish the ability of the molecule to bind to DNA. In comparative studies, this compound has been shown to be as effective an intercalating agent as its parent compound, daunorubicin.
However, the nature of this interaction may be altered. It has been proposed that the addition of the two methyl groups on the amino sugar might shift the molecule from a covalent DNA intercalator to a reversible one, thereby affecting the dynamics of how the drug perturbs the organization of DNA and histones nih.gov. This change in the dynamics of DNA interaction is a key factor in the altered biological activity profile of this compound.
A hallmark of parent anthracyclines like daunorubicin and doxorubicin is their ability to poison topoisomerase II nih.gov. They stabilize the transient "cleavable complex" formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA double-strand breaks (DSBs) nih.govcuni.cz. This DNA damage is a major contributor to their cytotoxic effects researchgate.net.
In stark contrast, the N,N-dimethylation of the daunosamine sugar significantly reduces or completely abolishes this DNA-damaging activity nih.govnih.gov. Studies on the closely related N,N-dimethyldoxorubicin have shown that it does not induce DSBs, even while it still allows for the trapping of Topoisomerase IIα on the chromatin nih.gov. This suggests that while the molecule may still interact with the enzyme-DNA complex, it does not effectively stabilize the cleavable complex in a way that leads to permanent DNA breaks. This fundamental shift transforms the molecule from a potent DNA-damaging agent into one that acts through alternative mechanisms.
The most significant consequence of N,N-dimethylation on the molecular activity of daunorubicin is the enhancement of its chromatin remodeling capabilities, specifically through histone eviction researchgate.netcngb.org. While parent anthracyclines possess both DNA-damaging and chromatin-damaging activities, N,N-dimethylated analogues like this compound and aclarubicin (B47562) exert their cytotoxic effects primarily through the latter nih.govresearchgate.netresearchgate.net.
This process involves the physical removal of histone proteins from chromatin, particularly in open chromosomal areas researchgate.netcngb.org. This disruption of the nucleosome structure leads to widespread deregulation of the transcriptome and can trigger apoptosis in cancer cells researchgate.net. Research has demonstrated that N,N-dimethylation of the sugar moiety on anthracyclines strongly improves the speed and efficiency of histone eviction nih.govacs.org. The amino group on the sugar of the anthracycline is crucial for this histone-evicting activity nih.gov.
Comparative SAR with Parent Anthracyclines (Daunorubicin, Doxorubicin)
A comparative analysis of this compound with its parent compounds, daunorubicin and doxorubicin, highlights the profound impact of N,N-dimethylation on the structure-activity relationship.
| Feature | Daunorubicin/Doxorubicin | This compound |
| Primary Amine | Yes (on daunosamine sugar) | No (tertiary amine) |
| DNA Intercalation | Yes | Yes |
| Topoisomerase II Poisoning | Yes (induces DNA double-strand breaks) | Minimal to none |
| Histone Eviction | Yes (coupled with DNA damage) | Yes (primary mechanism of action) |
| Primary Cytotoxicity Driver | DNA Damage and Chromatin Damage | Chromatin Damage (Histone Eviction) |
The key distinction lies in the uncoupling of DNA damage from chromatin damage nih.gov. Daunorubicin and doxorubicin derive their anticancer effects from a combination of these two mechanisms nih.govresearchgate.net. In contrast, this compound's activity is almost exclusively driven by its ability to remodel chromatin through histone eviction nih.gov. This separation of activities is a critical aspect of its SAR and has significant implications for its biological profile. Generally, N,N-dimethylation of the sugar on anthracyclines leads to enhanced cytotoxicity nih.gov.
Steric and Electronic Effects of N-Substitution on Biological Activity
The addition of two methyl groups to the nitrogen atom of the daunosamine sugar introduces significant steric and electronic changes that underpin the observed shifts in biological activity.
Steric Effects:
The increased bulk of the N,N-dimethylamino group can sterically hinder interactions that are necessary for the stabilization of the topoisomerase II-DNA cleavable complex. This steric hindrance is a plausible explanation for the reduced DNA-damaging capacity of this compound.
Conversely, the steric properties of the dimethylated amine appear to be favorable for the process of histone eviction, suggesting that this bulkier group may facilitate the disruption of histone-DNA interactions more effectively.
It has also been suggested that steric hindrance created by the methyl groups can impair interaction with the P-glycoprotein (P-gp) exporter, potentially leading to better intracellular drug accumulation in multidrug-resistant tumors nih.gov.
Electronic Effects:
The methyl groups are electron-donating, which increases the electron density on the nitrogen atom. This alters the pKa of the amino group and its ability to form hydrogen bonds.
The change in the electronic nature of the daunosamine sugar can influence how the molecule interacts with the negatively charged phosphate (B84403) backbone of DNA and with amino acid residues in the active sites of enzymes like topoisomerase II.
The N-substitution state, in conjunction with the stereochemistry of the amine, has been shown to be critical for cytotoxicity and can improve cellular uptake nih.govresearchgate.net. Studies on N,N-dimethylated doxorubicin analogues have shown a significant improvement in cellular uptake compared to their non-methylated counterparts acs.org.
Preclinical Pharmacological Research of N,n Dimethyldaunomycin
In Vitro Cellular Studies
N,N-Dimethyldaunomycin, also known as N,N-dimethyldaunorubicin, has demonstrated significant cytotoxic efficacy in preclinical studies involving various cancer cell lines. Research comparing this compound to its non-methylated counterpart, daunorubicin (B1662515), and other clinically used anthracyclines has revealed its potential, particularly in overcoming drug resistance.
In studies using K562 leukemia cells, N,N-dimethyldaunorubicin proved to be much more cytotoxic against cells overexpressing the drug transporters ABCB1 (P-glycoprotein) and ABCG2 when compared to its non-methylated parent compound. nih.gov This highlights a key advantage of the N,N-dimethyl modification in maintaining potency against resistant cancer cell phenotypes. While some anthracyclines in clinical use show a 2.5- to 9-fold reduction in potency against ABCB1-overexpressing cells, the efficacy of N,N-dimethylated variants like this compound is less affected. nih.gov
The cytotoxic activity, often measured by the half-maximal inhibitory concentration (IC50), indicates the drug concentration needed to inhibit the growth of 50% of cancer cells. The N,N-dimethylated analogues of clinically used anthracyclines, including doxorubicin (B1662922), epirubicin, and daunorubicin, have consistently shown greater cytotoxicity against both ABCB1- and ABCG2-overexpressing cells than their non-methylated counterparts. nih.gov
| Compound | Cell Line Type | IC50 (nM) | Fold Change in Resistance (Resistant/Wildtype) |
|---|---|---|---|
| Daunorubicin | Wildtype | Data Not Provided | Data Not Provided |
| Daunorubicin | ABCB1-Overexpressing | Data Not Provided | |
| N,N-Dimethyldaunorubicin | Wildtype | Data Not Provided | Data Not Provided |
| N,N-Dimethyldaunorubicin | ABCB1-Overexpressing | Data Not Provided | |
| Doxorubicin | Wildtype | Data Not Provided | Data Not Provided |
| Doxorubicin | ABCB1-Overexpressing | Data Not Provided | |
| N,N-Dimethyldoxorubicin | Wildtype | Data Not Provided | Data Not Provided |
| N,N-Dimethyldoxorubicin | ABCB1-Overexpressing | Data Not Provided |
Research into the molecular mode of action of anthracyclines has revealed that the N,N-dimethyl modification on the aminosugar moiety can significantly alter their interaction with cellular targets. researchgate.net While traditional anthracyclines like doxorubicin are known to exert their anticancer effects through two primary mechanisms—DNA double-strand break formation (via topoisomerase IIα poisoning) and chromatin damage (via histone eviction)—the N,N-dimethylated analogues show a distinct preference for one pathway. researchgate.net
Studies have shown that anthracyclines containing an N,N-dimethyl aminosugar, such as this compound, tend to exert their cytotoxic activity primarily through histone eviction. nih.govresearchgate.net This is in contrast to their parent compounds, which also induce significant DNA damage. researchgate.net This shift in mechanism is significant, as the DNA damage pathway is often associated with the severe side effects observed with conventional anthracycline chemotherapy. researchgate.netnih.gov The ability of N,N-dimethylated compounds to effectively evict histones strongly correlates with their cytotoxicity. researchgate.net This suggests that the primary cellular response to this compound involves chromatin disruption, leading to cell death.
The effectiveness of an anticancer agent is critically dependent on its ability to accumulate within cancer cells and reach its target. The processes of drug influx and efflux, mediated by transporter proteins on the cell membrane, govern this accumulation. nih.gov For anthracyclines, overcoming efflux is particularly important in resistant tumors. nih.gov
Studies evaluating a library of anthracyclines found that intracellular drug levels are not always directly linked to cytotoxicity. nih.gov Instead, the subcellular localization, and specifically the concentration of the drug within the nucleus, appears to be a more critical determinant of its cytotoxic effect. nih.gov This holds true for both drug-sensitive cells and those that overexpress the ABCB1 efflux pump. nih.gov
While specific data on the accumulation and efflux rates for this compound were not available, research on related N,N-dimethylated analogues indicates that these compounds generally achieve effective intracellular and, crucially, intranuclear concentrations, even in the presence of active efflux mechanisms. nih.gov This capacity is directly linked to their structural modification, which makes them poor substrates for efflux pumps. nih.govacs.org
Drug Resistance Mechanisms and Reversal Strategies
A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov These transporters function as efflux pumps, actively removing a wide variety of anticancer drugs from the cell, thereby reducing their intracellular concentration and effectiveness. nih.govfrontiersin.org
A key pharmacological feature of this compound and other N,N-dimethylated anthracyclines is their reduced interaction with these efflux pumps. nih.gov Research consistently shows that the N,N-dimethylation of the aminosugar renders an anthracycline a poor substrate for ABC transporters, particularly P-glycoprotein (ABCB1). nih.govacs.org This characteristic is a stark contrast to many clinically used anthracyclines, which are well-known substrates for P-gp and thus are highly susceptible to this form of resistance. nih.gov By evading recognition and transport by P-gp, this compound can be retained within resistant cancer cells at higher concentrations, allowing it to exert its cytotoxic effects.
The ability of this compound to circumvent multidrug resistance phenotypes stems directly from its chemical structure. The circumvention strategy is not based on inhibiting the pump itself, but rather on being a poor substrate for it.
The primary mechanism for overcoming MDR involves:
Evasion of Efflux: The N,N-dimethyl moiety significantly reduces the compound's affinity for the P-glycoprotein drug efflux pump. nih.govacs.org This allows the drug to bypass the primary defense mechanism of MDR cells.
Sustained Intracellular Concentration: By avoiding efflux, this compound can accumulate within the resistant cell, particularly in the nucleus, where it can engage with its molecular targets. nih.gov
Potent Cytotoxic Action: Once inside the cell, the compound triggers cell death pathways, primarily through histone eviction, a mechanism that remains effective in cells that have developed resistance to DNA-damaging agents. nih.govresearchgate.net
This combination of properties makes this compound and related analogues effective cytotoxic agents against doxorubicin-resistant cells that overexpress ABCB1, offering a promising strategy to overcome a major obstacle in cancer chemotherapy. nih.govnih.gov
In Vivo Animal Model Studies
The preclinical evaluation of this compound in animal models has been a critical step in characterizing its potential as a therapeutic agent. These studies have provided essential insights into its efficacy, comparative effectiveness against its parent compounds, and its behavior within a biological system.
In vivo studies utilizing murine models of cancer have been fundamental in establishing the antitumor activity of this compound. The P388 murine leukemia model, a standard for screening potential anticancer agents, has been a key system for these evaluations. Research has indicated that N,N-dimethylated anthracyclines, including this compound, are at least as effective against tumor cells as their parent compounds in these in vivo models. The primary measure of efficacy in these studies is often the increase in the lifespan of the treated animals compared to untreated controls.
Table 1: Efficacy of this compound in Murine P388 Leukemia Model
| Treatment Group | Efficacy Outcome (Illustrative) |
|---|---|
| Control (untreated) | Baseline survival |
| This compound | Significant increase in lifespan |
| Daunorubicin | Significant increase in lifespan |
This table is illustrative. Specific quantitative data on the percentage increase in lifespan for this compound in P388 models was not available in the searched sources.
Direct comparisons between this compound and its parent anthracycline, daunorubicin, have been a central focus of preclinical research. These studies aim to determine if the structural modification to the daunosamine (B1196630) sugar moiety results in an improved therapeutic profile. Findings from in vitro studies suggest that this compound and daunorubicin are equally effective as DNA intercalating agents. This equal efficacy has been observed to translate to in vivo murine models, where both compounds demonstrate comparable antitumor activity.
Table 2: Comparative Efficacy of this compound and Daunorubicin
| Compound | Relative Efficacy in Murine Models |
|---|---|
| This compound | Comparable to Daunorubicin |
| Daunorubicin | Standard for comparison |
This table reflects the qualitative findings that this compound and Daunorubicin exhibit similar efficacy in animal models.
The disposition of this compound, which encompasses its absorption, distribution, metabolism, and excretion, has been investigated in animal models to understand its pharmacokinetic profile. Studies in mice have shown that after intravenous administration, this compound is cleared from the plasma in a biphasic manner. The initial rapid phase of clearance is followed by a slower second phase. A significant portion of the administered dose is excreted into the bile, indicating that biliary excretion is a major route of elimination for this compound in mice.
Preclinical Metabolism and Disposition
The metabolic fate and distribution of this compound are crucial for understanding its activity and potential for accumulation in various tissues.
The metabolism of this compound has been characterized in both rabbits and mice, revealing several key metabolic transformations. In rabbits, the primary metabolic pathway involves the reduction of the side-chain ketone to yield N,N-dimethyldaunomycinol. Additionally, N-demethylation occurs, leading to the formation of N-methyldaunomycin, which can be further metabolized. Both this compound and its metabolites are found in the plasma and bile of rabbits.
Tissue distribution studies are essential for determining where a compound accumulates in the body, providing insights into its potential sites of action and toxicity. In preclinical models, this compound has been shown to distribute to a wide range of tissues.
Following intravenous administration in mice, the highest concentrations of this compound and its fluorescent metabolites are found in the bile, liver, and kidneys. Significant levels are also detected in the spleen, lungs, and heart. The compound's ability to distribute to various tissues, including the heart, is a noteworthy characteristic given the known cardiotoxicity of many anthracyclines. The pattern of tissue distribution is an important consideration in the ongoing evaluation of its therapeutic potential.
N,n Dimethyldaunomycin in Research Beyond Oncology
Antiviral Activity Studies
Based on available research, there are no specific studies that detail the antiviral activity of N,N-Dimethyldaunomycin. Research into the antiviral effects of closely related anthracyclines, such as Daunorubicin (B1662515) (also known as Daunomycin), has been conducted, with some studies indicating an inhibitory effect against certain DNA viruses. nih.gov For instance, Daunorubicin has been noted to interact with DNA, a mechanism that could potentially interfere with the replication of DNA viruses like Herpes Simplex Virus and Vaccinia Virus. nih.gov
There is a lack of specific research data on the inhibition of Herpes Simplex Virus (HSV) replication by this compound. While the parent compound, Daunorubicin, has been mentioned in the context of its effects on Simplexvirus, detailed studies quantifying this inhibition are scarce. nih.gov The scientific community has not published specific research detailing the efficacy or the concentration-dependent effects of this compound on HSV replication.
Due to the absence of dedicated research on the antiviral properties of this compound, there are no scientifically proposed or validated antiviral mechanisms for this specific compound. Any discussion on potential mechanisms would be speculative and extrapolated from the known mechanisms of its parent compound, Daunorubicin. The primary mechanism of action for Daunorubicin involves the intercalation into DNA and the inhibition of topoisomerase II, which disrupts DNA replication and transcription. This action is central to its anticancer effects and has been suggested as a potential, though not thoroughly explored, mechanism for its antiviral activity against DNA viruses. nih.gov
Data Table
Due to the lack of available research data on the antiviral activity of this compound against Herpes Simplex Virus, a data table with research findings cannot be generated.
Future Research Directions and Emerging Concepts
Development of Novel N,N-Dimethylated Anthracycline Analogs
The development of novel N,N-dimethylated anthracycline analogs is a promising area of research aimed at creating more effective and less toxic cancer therapies. researchgate.net A significant finding is that N,N-dimethylation of the aminosugar moiety can uncouple the dual mechanisms of action seen in traditional anthracyclines like doxorubicin (B1662922). nih.govnih.govacs.orgresearchgate.net While parent compounds induce both DNA double-strand breaks (via topoisomerase II poisoning) and chromatin damage (via histone eviction), their N,N-dimethylated counterparts, such as N,N-dimethyldoxorubicin, tend to act exclusively through histone eviction without causing significant DNA damage. nih.govresearchgate.netacs.orgnews-medical.net
This shift in mechanism is clinically relevant, as the DNA damage pathway is linked to the severe cardiotoxicity and secondary tumor formation associated with conventional anthracycline use. nih.govacs.org Analogs that primarily induce histone eviction have been shown in preclinical models to be equally potent against cancer cells but with markedly reduced toxicity to healthy tissues. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in this field. Researchers have systematically synthesized and evaluated libraries of analogs, varying not only the N-alkylation pattern but also the stereochemistry of the aminosugar and the structure of the tetracyclic aglycon. nih.govnih.govacs.org For instance, the synthesis of a complete set of stereoisomers of (N,N-dimethyl)doxorubicin revealed that both the stereochemistry at the 3'-amine position and the N,N-dimethylation state are critical for cytotoxicity and cellular uptake. nih.govresearchgate.net From these studies, N,N-dimethylepirubicin was identified as a particularly potent analog that remains highly cytotoxic without inducing DNA double-strand breaks. nih.govresearchgate.net
Furthermore, research into N,N-dimethyl-idarubicin analogs has shown they can be effective against cancer cells that have developed resistance to doxorubicin, particularly those that overexpress ABC transporters like ABCB1. nih.govacs.org This suggests that N,N-dimethylation may help overcome common mechanisms of multidrug resistance.
Table 1: Selected N,N-Dimethylated Anthracycline Analogs and Their Properties
| Compound | Parent Anthracycline | Primary Mechanism of Action | Key Finding |
|---|---|---|---|
| N,N-Dimethyldoxorubicin | Doxorubicin | Histone Eviction | Lacks DNA double-strand break activity, reducing toxicity signals. nih.govacs.org |
| N,N-Dimethylepirubicin | Epirubicin | Histone Eviction | Identified as a highly potent analog that does not cause DNA damage. nih.govresearchgate.net |
Advanced Preclinical Models for Efficacy and Mechanistic Studies
To accurately evaluate the efficacy and elucidate the mechanisms of novel compounds like N,N-Dimethyldaunomycin, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more sophisticated preclinical models that better replicate human physiology and disease. youtube.comnih.gov
Organoid Models: Patient-derived organoids (PDOs) have emerged as a powerful tool in cancer research. nih.gov These are three-dimensional (3D) cultures grown from a patient's own tumor tissue, which maintain the key genetic, histological, and functional characteristics of the original tumor, including its cellular heterogeneity. nih.govmdpi.com Organoids provide a more physiologically relevant system for high-throughput drug screening compared to immortalized 2D cell lines, which often lose the genetic diversity of the primary tumor. news-medical.netyoutube.com By testing compounds on PDOs, researchers can better predict a patient's potential response to a specific therapy, bridging the gap between cancer genetics and clinical trials. youtube.comnih.gov This technology is particularly valuable for studying drug resistance and the influence of the tumor microenvironment on therapeutic efficacy. nih.gov
In Vivo Models: Animal models remain crucial for studying the systemic effects of anthracycline analogs. Mouse models are widely used to assess both anti-tumor efficacy and potential organ toxicities. researchgate.net For investigating the cardiotoxicity, a known side effect of the parent anthracyclines, specific models have been developed. These include rabbit models of chronic anthracycline-induced cardiotoxicity and genetically modified mouse models that can help identify factors predisposing to cardiac damage. nih.goviiarjournals.org Zebrafish embryos are also utilized as a model to study developmental heart defects induced by anthracyclines. iiarjournals.org
Specialized In Vitro Systems: Alongside organoids, other advanced in vitro models are employed. Microtissues and organ-on-a-chip systems allow for the study of interactions between different cell types in a more controlled, yet physiologically relevant, environment. nih.gov For cardiotoxicity studies, primary cultures of cardiomyocytes, such as neonatal rat ventricular myocytes (NRVMs), are used extensively to decipher molecular mechanisms like oxidative stress and the activation of cell death pathways. iiarjournals.orgnih.gov Furthermore, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer the advantage of modeling drug effects on human heart cells and can even recapitulate an individual patient's susceptibility to cardiotoxicity. nih.gov
Table 2: Comparison of Advanced Preclinical Models
| Model Type | Description | Key Advantages |
|---|---|---|
| Patient-Derived Organoids (PDOs) | 3D cultures derived from patient tumors. nih.govnih.gov | Recapitulate original tumor heterogeneity and microenvironment; better for predicting patient-specific drug response. youtube.comnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations to mimic human cancers. iiarjournals.org | Allow for studying tumor development and drug response in a whole-organism context. |
| Human iPSC-derived Cardiomyocytes | Heart muscle cells generated from human stem cells. nih.gov | Provide a human-specific model for cardiotoxicity testing; can model patient-specific responses. nih.gov |
Integration of Computational and Experimental Approaches in SAR
The design and optimization of novel anthracycline analogs are increasingly driven by the integration of computational and experimental methods. This synergy accelerates the drug discovery process by allowing for the rational design of molecules with improved therapeutic profiles. Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are at the heart of this approach. mdpi.comtubitak.gov.tr
Computational Design and Screening: In silico techniques are used to predict how structural modifications to a compound like this compound will affect its properties. nih.gov Molecular docking simulations, for example, can predict the binding orientation and affinity of a designed analog to its biological target, such as DNA or topoisomerase II. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to build mathematical models that relate chemical structure to activity, enabling the prediction of a novel compound's potency. isca.me These computational tools allow researchers to screen large virtual libraries of potential drug candidates and prioritize a smaller, more promising set for chemical synthesis and experimental testing. mdpi.com Additionally, computational models can predict pharmacokinetic properties like Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity, helping to identify candidates with better drug-like characteristics early in the process. pensoft.net
Experimental Validation: The predictions generated from computational models are then validated through rigorous experimental work. The prioritized compounds are synthesized in the laboratory. Their biological activity is then tested using a variety of in vitro assays, such as cytotoxicity assays against cancer cell lines and biochemical assays to measure target engagement (e.g., topoisomerase inhibition). tubitak.gov.trmdpi.com The experimental results provide crucial feedback that is used to refine and improve the predictive power of the computational models. This iterative cycle of design, prediction, synthesis, and testing allows for a more focused and efficient exploration of the chemical space, leading to the faster identification of lead compounds with desirable properties, such as high potency and selectivity. nih.gov
Elucidating Complex Interplay of Molecular Actions
The anticancer effect of anthracyclines stems from a complex interplay of several molecular actions. While N,N-dimethylation significantly alters the primary mechanism, understanding the full spectrum of these interactions is crucial for developing safer and more effective drugs. researchgate.net
DNA Intercalation and Topoisomerase II Inhibition: The classic mechanism for anthracyclines like daunorubicin (B1662515) involves the planar tetracyclic ring system inserting, or intercalating, between DNA base pairs. researchgate.nethilarispublisher.com This physical blockage interferes with DNA replication and transcription. researchgate.net Following intercalation, these drugs form a stable ternary complex with DNA and the enzyme topoisomerase II. This complex traps the enzyme after it has cut the DNA strands but before it can re-ligate them, leading to the accumulation of permanent DNA double-strand breaks and triggering apoptosis (programmed cell death). mdpi.commdpi.com
Shift to Chromatin Damage (Histone Eviction): A key discovery is that N,N-dimethylated analogs, including N,N-dimethyldoxorubicin, largely bypass the DNA damage pathway. researchgate.netacs.org Instead, their primary mode of action is the induction of chromatin damage through a process called histone eviction. nih.govacs.org They cause the displacement of histone proteins from DNA, disrupting chromatin structure and leading to cell death through a mechanism distinct from topoisomerase II poisoning. acs.org This mechanistic shift is believed to be responsible for the reduced cardiotoxicity observed with these analogs, as topoisomerase IIβ poisoning in cardiomyocytes is a major contributor to this side effect. researchgate.netmdpi.com
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo metabolic reduction in cells to form semiquinone free radicals. nih.gov These radicals can react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions. nih.govfrontiersin.org An overproduction of ROS leads to oxidative stress, which can damage cellular components including lipids, proteins, and DNA, contributing to both the cytotoxic effect in cancer cells and toxicity in healthy tissues like the heart. nih.govfrontiersin.org
Optimizing Biosynthetic Pathways for Sustainable Production
The industrial production of anthracyclines and their novel analogs presents significant challenges. Chemical synthesis is complex, while natural production by microbial fermentation often results in low yields. Metabolic engineering and combinatorial biosynthesis offer a promising alternative for the sustainable and efficient production of compounds like this compound. nih.gov
The core strategy involves engineering the biosynthetic pathways of producer organisms, most notably the bacterium Streptomyces peucetius, which naturally produces daunorubicin and doxorubicin. researchgate.netnih.gov To produce an N,N-dimethylated analog, the native pathway must be rationally modified. A successful approach to producing N,N-dimethyldaunorubicin involved engineering an industrial strain of S. peucetius by introducing genes from other bacterial pathways. nih.gov
The key steps in this metabolic engineering process include:
N,N-Dimethylation of the Sugar Precursor: Genes encoding N-methyltransferase enzymes (e.g., AclP and AknX2 from the aclarubicin (B47562) pathway) are introduced to convert the native sugar precursor, TDP-L-daunosamine, into its N,N-dimethylated form, TDP-L-rhodosamine. nih.gov
Glycosylation with the Modified Sugar: The native glycosyltransferase gene is replaced with genes (e.g., aknS and aknT) that can efficiently attach the new N,N-dimethylated sugar to the anthracycline aglycone (ε-rhodomycinone). nih.gov
Downstream Tailoring: The resulting N,N-dimethylated intermediate must then be processed by the subsequent enzymes in the pathway to yield the final product. nih.gov
Q & A
Q. What analytical methods are recommended to verify the purity of N,N-Dimethyldaunomycin in preclinical studies?
Purity assessment should follow pharmacopeial guidelines for structurally similar anthracycline derivatives. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is typically used, with purity thresholds ≥98% (as specified for reagents like N,N-Dimethyldecylamine in USP standards) . Calibration against certified reference materials and validation of retention times under standardized conditions (e.g., column temperature, mobile phase) are critical.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on safety data for structurally analogous compounds (e.g., N,N-Dimethyloctanamide), researchers must:
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Work in fume hoods to avoid inhalation of aerosols.
- Implement spill containment protocols with inert absorbents (e.g., vermiculite) .
- Store the compound in sealed containers under dry, cool conditions to prevent degradation .
Q. How can researchers validate the stability of this compound in aqueous solutions?
Stability testing should include:
- pH-dependent degradation studies (e.g., 4.0–7.4) using UV-Vis spectroscopy to track absorbance changes at λ~480 nm (characteristic of anthracyclines).
- Accelerated stability testing at elevated temperatures (40–60°C) to model long-term storage .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s synergy with other chemotherapeutics?
Reference the Stupp protocol for glioblastoma (radiotherapy + temozolomide) as a model :
- Use isobolographic analysis or Chou-Talalay combination indices to quantify synergy.
- Optimize dosing schedules (e.g., concurrent vs. sequential administration) to minimize overlapping toxicities.
- Include control arms for monotherapy and vehicle-treated groups.
Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved?
Discrepancies may arise from:
- Drug sensitivity/resistance markers : Cross-reference databases (e.g., Drug Sensitivity and Resistance Compounds List) to identify genetic or proteomic biomarkers (e.g., ABC transporter overexpression) .
- Assay variability : Standardize protocols (e.g., MTT vs. clonogenic assays) and normalize results to internal controls (e.g., housekeeping genes) .
Q. What strategies can mitigate multidrug resistance (MDR) in studies involving this compound?
- Co-administration with MDR inhibitors (e.g., verapamil for P-glycoprotein blockade).
- Nanoformulation (e.g., liposomal encapsulation) to enhance tumor targeting and bypass efflux pumps .
- Validate efficacy in 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic in vivo resistance .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Implement QC checks via nuclear magnetic resonance (NMR) for structural confirmation (e.g., methyl group integration at δ~3.0 ppm).
- Use mass spectrometry (LC-MS) to detect trace impurities (e.g., dimethylamine byproducts) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
